
1,1-Dichloro-2-methoxynon-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-2-methoxynon-1-ene is an organic compound with the molecular formula C10H18Cl2O It is a chlorinated derivative of nonene, featuring both chlorine and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2-methoxynon-1-ene typically involves the chlorination of 2-methoxynon-1-ene. This can be achieved through the reaction of 2-methoxynon-1-ene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, at a temperature range of 0-25°C to ensure selective chlorination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts, such as Lewis acids, can enhance the efficiency and selectivity of the chlorination process. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichloro-2-methoxynon-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form nonene derivatives with fewer chlorine atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 2-methoxynon-1-ene derivatives with different substituents replacing the chlorine atoms.
Oxidation: Formation of 2-methoxynon-1-al or 2-methoxynon-1-oic acid.
Reduction: Formation of 2-methoxynonane or partially dechlorinated nonene derivatives.
Aplicaciones Científicas De Investigación
1,1-Dichloro-2-methoxynon-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-2-methoxynon-1-ene involves its interaction with various molecular targets. The chlorine atoms and methoxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dichloro-2-methoxyethane
- 1,1-Dichloro-2-methoxypropane
- 1,1-Dichloro-2-methoxybutane
Uniqueness
1,1-Dichloro-2-methoxynon-1-ene is unique due to its longer carbon chain compared to similar compounds. This longer chain can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. The presence of both chlorine and methoxy groups also provides a versatile platform for further functionalization and derivatization.
Propiedades
Número CAS |
82772-54-1 |
|---|---|
Fórmula molecular |
C10H18Cl2O |
Peso molecular |
225.15 g/mol |
Nombre IUPAC |
1,1-dichloro-2-methoxynon-1-ene |
InChI |
InChI=1S/C10H18Cl2O/c1-3-4-5-6-7-8-9(13-2)10(11)12/h3-8H2,1-2H3 |
Clave InChI |
JHCNHHLITLPRAH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=C(Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


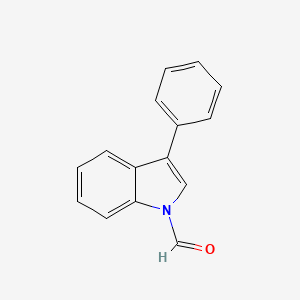
![2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide](/img/structure/B14424396.png)

![1,5-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14424414.png)
![N-{[3-(Ethenesulfonyl)propanamido]methyl}prop-2-enamide](/img/structure/B14424415.png)
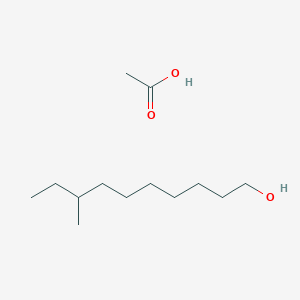
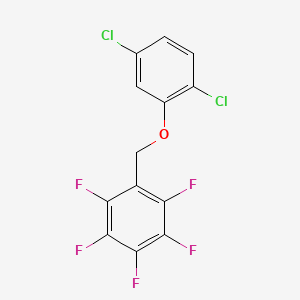
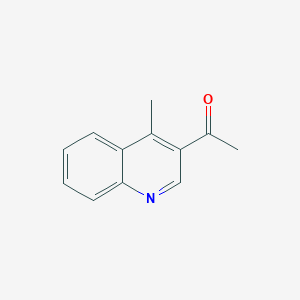
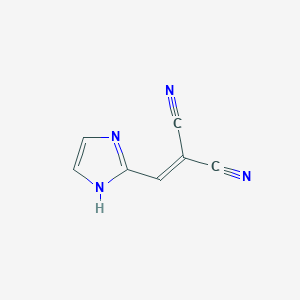
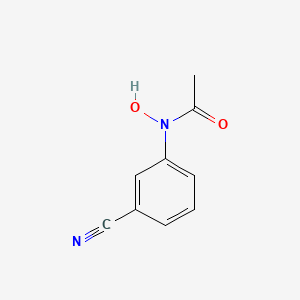
![1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B14424460.png)
![1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy-](/img/structure/B14424471.png)
![{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride](/img/structure/B14424474.png)
![4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile](/img/structure/B14424489.png)
